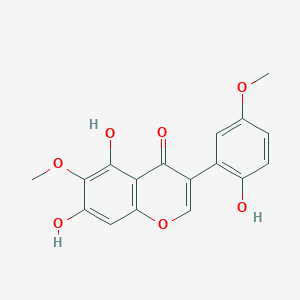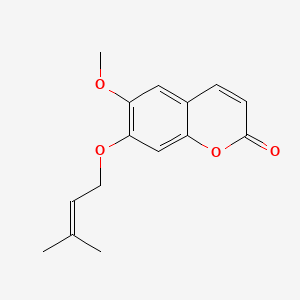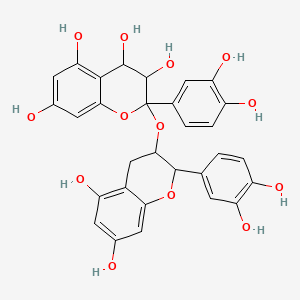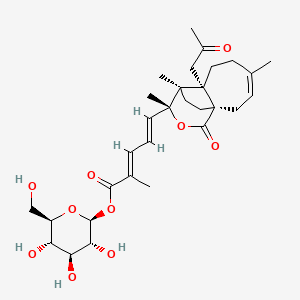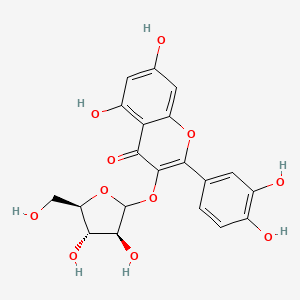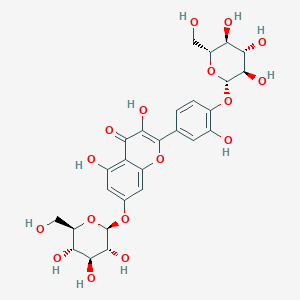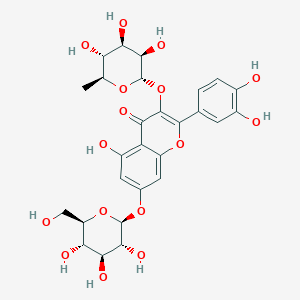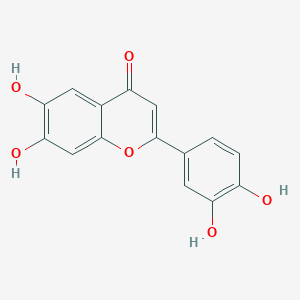
6,7,3',4'-Tetrahydroxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,3’,4’-Tetrahydroxyflavone is a natural product found in Perilla frutescens . It has the molecular formula C15H10O6 .
Molecular Structure Analysis
The molecular weight of 6,7,3’,4’-Tetrahydroxyflavone is 286.24 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one . The InChIKey is GGHXUACYEVVMIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6,7,3’,4’-Tetrahydroxyflavone has a molecular weight of 286.24 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its exact mass is 286.04773803 g/mol .科学的研究の応用
Fisetin's Interaction with DNA : Fisetin and related compounds exhibit potent binding to DNA, which could have implications for therapeutic drug design, particularly in diseases related to DNA damage or genetic disorders (Sengupta et al., 2014).
Pharmacological Interactions : The interaction of fisetin with human serum albumin (HSA) has been studied, revealing insights into the pharmacological mechanisms and potential therapeutic applications of fisetin in treating inflammatory and nociceptive conditions (Ma, Wang, & Xie, 2012).
Radioprotective Properties : Fisetin has been found to improve the survival of irradiated mice by restoring hematopoietic function, indicating its potential as a radioprotector (Liu et al., 2017).
Anti-HIV and Anticancer Properties : Certain flavones, including derivatives of fisetin, have shown anti-HIV and anticancer properties. These compounds can inhibit DNA topoisomerase IIα activity, which is crucial for cancer cell proliferation (Kongkum et al., 2012).
Anti-inflammatory and Antioxidant Effects : Fisetin exhibits significant antioxidant properties, which are beneficial for dietary health and may contribute to its anti-inflammatory effects. These properties are being explored for potential therapeutic applications (Jing, Ma, Fan, & Jia, 2017).
Diabetes Management : Fisetin has shown potential in modulating key enzymes of carbohydrate metabolism, which could be beneficial for managing diabetes and related metabolic disorders (Prasath & Subramanian, 2011).
Neuroprotection : Research indicates that fisetin has neuroprotective properties and can inhibit the aggregation of amyloid beta protein, suggesting its potential use in treating Alzheimer's disease (Akaishi et al., 2008).
Cancer Prevention and Treatment : Fisetin has been studied for its role in inhibiting cancer growth by affecting cell cycle, apoptosis, angiogenesis, invasion, and metastasis. Its safety profile makes it a potential candidate for cancer prevention and treatment (Lall, Adhami, & Mukhtar, 2016).
将来の方向性
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXUACYEVVMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,3',4'-Tetrahydroxyflavone | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


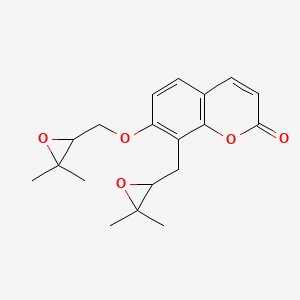
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B600662.png)
